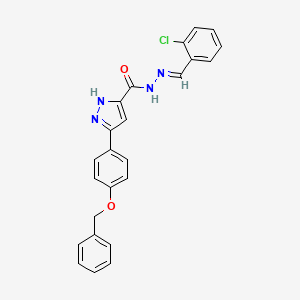

![molecular formula C15H12ClN3O3 B11689539 4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B11689539.png)

4-chloro-N'-[(1E)-1-(4-nitrophenyl)ethylidene]benzohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 4-cloro-N'-[(1E)-1-(4-nitrofenil)etilidén]benzohidrazida es un compuesto orgánico con la fórmula molecular C15H12ClN3O3. Es conocido por sus aplicaciones en diversos campos de investigación científica, incluyendo química, biología y medicina. Este compuesto se caracteriza por la presencia de un grupo cloro, un grupo nitrofenilo y una porción de benzohidrazida, que contribuyen a sus propiedades químicas únicas .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción

La síntesis de la 4-cloro-N'-[(1E)-1-(4-nitrofenil)etilidén]benzohidrazida generalmente implica la reacción de condensación entre 4-clorobenzohidrazida y 4-nitrobenzaldehído. La reacción se lleva a cabo en un solvente de etanol bajo condiciones de reflujo durante unas pocas horas. Al enfriar, el producto precipita y se puede purificar por recristalización a partir de etanol .

Métodos de Producción Industrial

Si bien los métodos específicos de producción industrial para este compuesto no están ampliamente documentados, el enfoque general implica escalar el proceso de síntesis de laboratorio. Esto incluye optimizar las condiciones de reacción, como la temperatura, el solvente y el tiempo de reacción, para lograr mayores rendimientos y pureza adecuados para aplicaciones industriales .

Análisis De Reacciones Químicas

Tipos de Reacciones

La 4-cloro-N'-[(1E)-1-(4-nitrofenil)etilidén]benzohidrazida experimenta diversas reacciones químicas, incluyendo:

Oxidación: El grupo nitrofenilo se puede oxidar para formar los correspondientes derivados nitro.

Reducción: El grupo nitro se puede reducir a un grupo amino en condiciones adecuadas.

Sustitución: El grupo cloro puede participar en reacciones de sustitución nucleofílica.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).

Reducción: Se utilizan agentes reductores como el gas hidrógeno (H2) en presencia de un catalizador de paladio (Pd/C) o borohidruro de sodio (NaBH4).

Sustitución: Se pueden usar nucleófilos como aminas o tioles para reacciones de sustitución.

Principales Productos Formados

Oxidación: Formación de derivados nitro.

Reducción: Formación de derivados amino.

Sustitución: Formación de benzohidrazidas sustituidas.

Aplicaciones Científicas De Investigación

La 4-cloro-N'-[(1E)-1-(4-nitrofenil)etilidén]benzohidrazida tiene varias aplicaciones de investigación científica:

Química: Se utiliza como intermedio en la síntesis de diversos compuestos orgánicos.

Biología: Investigado por sus posibles actividades biológicas, incluyendo propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por sus posibles aplicaciones terapéuticas debido a sus propiedades bioactivas.

Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.

Mecanismo De Acción

El mecanismo de acción de la 4-cloro-N'-[(1E)-1-(4-nitrofenil)etilidén]benzohidrazida implica su interacción con objetivos y vías moleculares específicas. El compuesto puede unirse a enzimas o receptores, lo que lleva a la inhibición o activación de los procesos biológicos. Por ejemplo, su actividad antimicrobiana puede resultar de la interrupción de la síntesis de la pared celular bacteriana o la interferencia con las vías metabólicas esenciales .

Comparación Con Compuestos Similares

Compuestos Similares

4-cloro-N'-[(1E)-1-(4-metoxifenil)etilidén]benzohidrazida: Estructura similar pero con un grupo metoxi en lugar de un grupo nitro.

4-cloro-N'-[(1E)-1-(4-metilfenil)etilidén]benzohidrazida: Estructura similar pero con un grupo metilo en lugar de un grupo nitro.

Singularidad

La 4-cloro-N'-[(1E)-1-(4-nitrofenil)etilidén]benzohidrazida es única debido a la presencia de grupos cloro y nitro, que imparten una reactividad química y una actividad biológica distintas. La combinación de estos grupos funcionales lo convierte en un compuesto valioso para diversas aplicaciones de investigación .

Propiedades

Fórmula molecular |

C15H12ClN3O3 |

|---|---|

Peso molecular |

317.72 g/mol |

Nombre IUPAC |

4-chloro-N-[(E)-1-(4-nitrophenyl)ethylideneamino]benzamide |

InChI |

InChI=1S/C15H12ClN3O3/c1-10(11-4-8-14(9-5-11)19(21)22)17-18-15(20)12-2-6-13(16)7-3-12/h2-9H,1H3,(H,18,20)/b17-10+ |

Clave InChI |

UGBBHAHWMQNNJN-LICLKQGHSA-N |

SMILES isomérico |

C/C(=N\NC(=O)C1=CC=C(C=C1)Cl)/C2=CC=C(C=C2)[N+](=O)[O-] |

SMILES canónico |

CC(=NNC(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)[N+](=O)[O-] |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

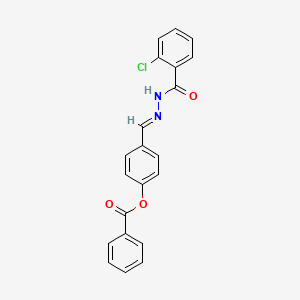

![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11689467.png)

![(4Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxy-2-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11689472.png)

![ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11689473.png)

![4-Methylbenzyl 6-methyl-2-oxo-4-[2-(propan-2-yloxy)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11689481.png)

![(5E)-5-{[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene}-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11689482.png)

![N-(3-{[(2E)-2-(4-fluorobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B11689488.png)

![N-{3-[(4-bromophenyl)sulfanyl]-5-nitrophenyl}-3-chloro-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689491.png)

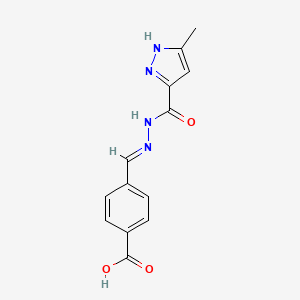

![2-[(1-benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11689498.png)

![3-chloro-N-(4-chlorophenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11689511.png)

![(4Z)-1-(3-bromophenyl)-4-{4-[ethyl(methyl)amino]benzylidene}pyrazolidine-3,5-dione](/img/structure/B11689517.png)

![N-(4-{[(3,4,5-triethoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11689540.png)